N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the reaction of 4-chloro-2-methylaniline with 2-(2-methoxy-4-methylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or tool in biochemical studies.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-methoxyphenoxy)acetamide
- N-(4-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide
- N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-chlorophenoxy)acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
853332-74-8 |
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Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-7-15(16(8-11)21-3)22-10-17(20)19-14-6-5-13(18)9-12(14)2/h4-9H,10H2,1-3H3,(H,19,20) |
InChI Key |
KOCAPQKEEFEVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C)OC |
Origin of Product |
United States |
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